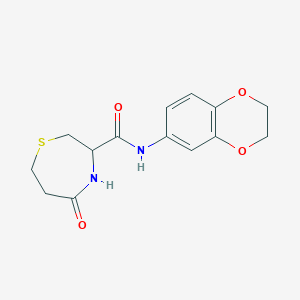

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a heterocyclic compound featuring a 1,4-benzodioxin ring fused to a 1,4-thiazepane moiety via a carboxamide linker. The 1,4-thiazepane ring is a seven-membered heterocycle containing one sulfur atom, while the benzodioxin contributes aromatic and oxygen-rich structural features.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c17-13-3-6-21-8-10(16-13)14(18)15-9-1-2-11-12(7-9)20-5-4-19-11/h1-2,7,10H,3-6,8H2,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOMQBSVUXAZAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield an intermediate compound. This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes such as inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Key Data Table: Structural and Functional Comparisons

Structure-Activity Relationship (SAR) Insights

- Heterocycle Size and Composition : The seven-membered thiazepane may offer conformational flexibility and improved binding compared to five-membered pyrrolidines. The sulfur atom in thiazepane could enhance interactions with cysteine residues in target proteins.

- Functional Group Impact : Carboxamide derivatives (e.g., target compound) may exhibit different solubility and hydrogen-bonding profiles compared to sulfonamides, influencing target selectivity.

- Benzodioxin Role : The benzodioxin ring’s electron-rich aromatic system is a common feature in compounds with diverse activities (e.g., antihepatotoxic flavones in , antiparasitic benzothiophenes in ).

Biological Activity

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological significance of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety and a thiazepane ring. Its molecular formula is , and it has a molecular weight of approximately 348.43 g/mol. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzodioxin and thiazepane moieties. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin) exhibit significant antimicrobial properties. A study highlighted the effectiveness of related benzodioxin derivatives against various bacterial strains, demonstrating an IC50 value as low as 26 nM for cholesteryl ester transfer protein inhibition . This suggests potential applications in treating infections caused by resistant strains.

Anticancer Properties

Several derivatives of benzodioxins have shown promising anticancer activity. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and the activation of caspases . The specific activity of this compound in cancer models remains to be thoroughly investigated.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazepane derivatives has been documented in literature. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and modulate immune responses . This activity could position this compound as a candidate for inflammatory disease treatments.

Data Table: Biological Activities Summary

| Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Modulation of cytokine production |

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli), derivatives similar to N-(2,3-dihydro-1,4-benzodioxin) demonstrated significant bactericidal activity with minimal inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL. This highlights the potential for developing new antimicrobial agents based on this scaffold.

Case Study 2: Cancer Cell Line Testing

In vitro studies using human breast cancer cell lines showed that compounds derived from benzodioxins can significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was attributed to cell cycle arrest at the G0/G1 phase followed by apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.